molecular formula C12H23NO4 B570947 N,N,N-Triethylethanaminium 3-carboxyprop-2-enoate CAS No. 111754-37-1

N,N,N-Triethylethanaminium 3-carboxyprop-2-enoate

Cat. No. B570947
CAS RN: 111754-37-1
M. Wt: 245.319
InChI Key: OLKRIVQBFQVHRL-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N,N-Triethylethanaminium 3-carboxyprop-2-enoate, also known as TEA-CPA, is a quaternary ammonium compound that has gained attention in the scientific community due to its potential applications in biochemical research. TEA-CPA is a zwitterionic molecule that possesses both a positively charged quaternary ammonium group and a negatively charged carboxylate group. This unique structure allows TEA-CPA to act as a buffer in biological systems, which makes it a valuable tool for studying the biochemical and physiological effects of various compounds.

Mechanism of Action

N,N,N-Triethylethanaminium 3-carboxyprop-2-enoate acts as a buffer in biological systems by maintaining a stable pH. The positively charged quaternary ammonium group of N,N,N-Triethylethanaminium 3-carboxyprop-2-enoate can interact with negatively charged molecules, such as proteins and nucleic acids, while the negatively charged carboxylate group can interact with positively charged molecules, such as metal ions. This allows N,N,N-Triethylethanaminium 3-carboxyprop-2-enoate to stabilize the charge distribution in biological systems, which helps to maintain a stable pH.
Biochemical and Physiological Effects
N,N,N-Triethylethanaminium 3-carboxyprop-2-enoate has been shown to have a number of biochemical and physiological effects. For example, N,N,N-Triethylethanaminium 3-carboxyprop-2-enoate can inhibit the activity of certain enzymes, such as trypsin and chymotrypsin, by binding to the active site of the enzyme. N,N,N-Triethylethanaminium 3-carboxyprop-2-enoate has also been shown to stabilize the structure of proteins, which can help to prevent denaturation.

Advantages and Limitations for Lab Experiments

N,N,N-Triethylethanaminium 3-carboxyprop-2-enoate has several advantages for lab experiments. It is a relatively inexpensive reagent that is easy to synthesize. It is also a versatile reagent that can be used in a variety of applications, including protein purification, enzyme kinetics, and drug delivery systems. However, N,N,N-Triethylethanaminium 3-carboxyprop-2-enoate does have some limitations. It can be toxic to cells at high concentrations, and it is not effective at stabilizing the pH of solutions at very low or very high pH values.

Future Directions

There are several future directions for the use of N,N,N-Triethylethanaminium 3-carboxyprop-2-enoate in scientific research. One potential application is in the development of new drug delivery systems. N,N,N-Triethylethanaminium 3-carboxyprop-2-enoate can be used to encapsulate drugs and deliver them to specific areas of the body. Another potential application is in the development of new protein purification techniques. Researchers are continuing to explore the use of N,N,N-Triethylethanaminium 3-carboxyprop-2-enoate in protein purification, with the goal of developing more efficient and effective methods. Finally, N,N,N-Triethylethanaminium 3-carboxyprop-2-enoate could be used in the development of new enzyme inhibitors. Researchers are exploring the use of N,N,N-Triethylethanaminium 3-carboxyprop-2-enoate as a scaffold for the development of new enzyme inhibitors that could be used to treat a variety of diseases.

Synthesis Methods

N,N,N-Triethylethanaminium 3-carboxyprop-2-enoate can be synthesized through a simple two-step reaction. The first step involves the reaction between triethylamine and maleic anhydride to form N,N,N-triethylethanaminium maleate. The second step involves the reaction between N,N,N-triethylethanaminium maleate and acryloyl chloride to form N,N,N-Triethylethanaminium 3-carboxyprop-2-enoate.

Scientific Research Applications

N,N,N-Triethylethanaminium 3-carboxyprop-2-enoate has been used in a variety of scientific research applications, including protein purification, enzyme kinetics, and drug delivery systems. N,N,N-Triethylethanaminium 3-carboxyprop-2-enoate is particularly useful in protein purification because it can be used to selectively precipitate proteins from a solution based on their isoelectric points. This allows researchers to isolate and purify specific proteins from complex mixtures.

properties

IUPAC Name

4-hydroxy-4-oxobut-2-enoate;tetraethylazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20N.C4H4O4/c1-5-9(6-2,7-3)8-4;5-3(6)1-2-4(7)8/h5-8H2,1-4H3;1-2H,(H,5,6)(H,7,8)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLKRIVQBFQVHRL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](CC)(CC)CC.C(=CC(=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00721248
Record name N,N,N-Triethylethanaminium 3-carboxyprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00721248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

111754-37-1
Record name N,N,N-Triethylethanaminium 3-carboxyprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00721248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.